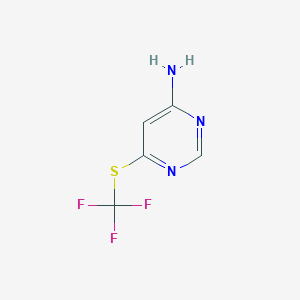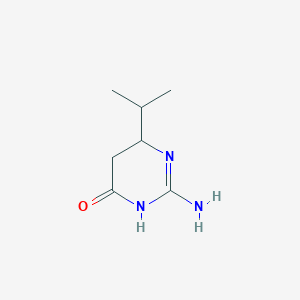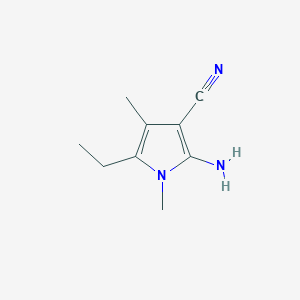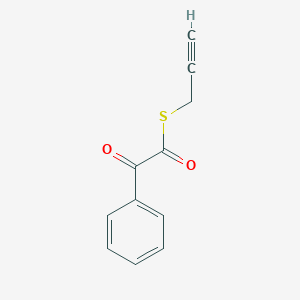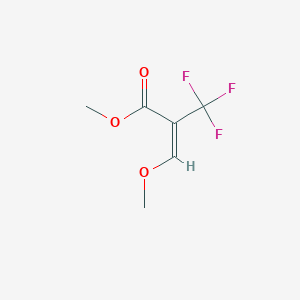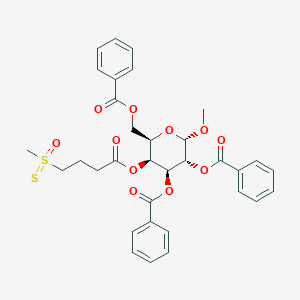
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzoyloxy, methoxy, and methylsulfonothioyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydro-2H-pyran core, followed by the introduction of the benzoyloxy and methoxy groups through esterification and methylation reactions, respectively. The final steps involve the addition of the methylsulfonothioyl group and the formation of the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes
Wissenschaftliche Forschungsanwendungen
(2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate: has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate
- (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-6-((Benzoyloxy)methyl)-2-methoxy-5-((4-(methylsulfonothioyl)butanoyl)oxy)tetrahydro-2H-pyran-3,4-diyl dibenzoate lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical transformations and interact with different molecular targets.
Eigenschaften
Molekularformel |
C33H34O11S2 |
|---|---|
Molekulargewicht |
670.7 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(4-methylsulfonothioylbutanoyloxy)oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H34O11S2/c1-39-33-29(44-32(37)24-17-10-5-11-18-24)28(43-31(36)23-15-8-4-9-16-23)27(42-26(34)19-12-20-46(2,38)45)25(41-33)21-40-30(35)22-13-6-3-7-14-22/h3-11,13-18,25,27-29,33H,12,19-21H2,1-2H3/t25-,27+,28+,29-,33+,46?/m1/s1 |
InChI-Schlüssel |
JIOHVPVSIDIEOM-ADKYULJHSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)CCCS(=O)(=S)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)CCCS(=O)(=S)C)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chlorobenzo[d]oxazol-4-yl)methanol](/img/structure/B12863176.png)
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)

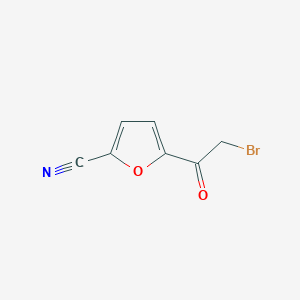

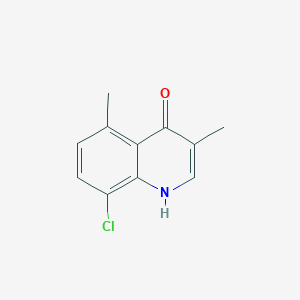
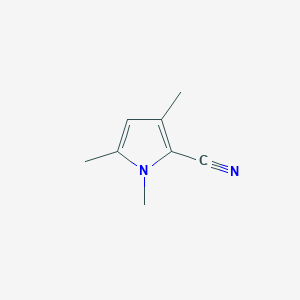
![2-Chloro-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12863230.png)
